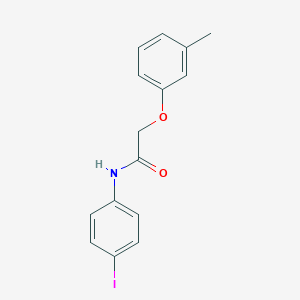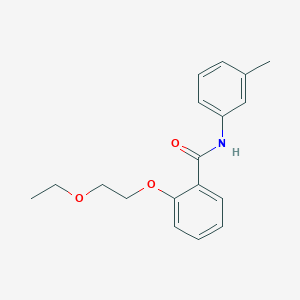
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide, also known as IPA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide works by inhibiting the activity of PKD1, which is a protein kinase that plays a role in cell migration and invasion. PKD1 is activated by various signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide inhibits the activation of PKD1 by blocking the phosphorylation of its activation loop.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can inhibit the migration and invasion of cancer cells in vitro and in vivo. Additionally, N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its specificity for PKD1 inhibition. However, one limitation of using N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is its potential toxicity, as it has been shown to induce cell death in some cell lines.
Zukünftige Richtungen
For research on N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide include investigating its potential use in combination with other cancer therapies, as well as further exploring its anti-inflammatory effects. Additionally, more research is needed to determine the potential toxicity of N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide and its suitability for clinical use.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide involves the reaction of 4-iodoaniline with 3-methylphenol in the presence of a base to form the intermediate, 4-iodo-N-(3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential therapeutic applications in cancer treatment, particularly in the inhibition of metastasis and invasion. Studies have shown that N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can inhibit the activity of the protein kinase D1 (PKD1), which is involved in cancer cell migration and invasion. Additionally, N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
Produktname |
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C15H14INO2 |
Molekulargewicht |
367.18 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14INO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
QXKZPUPHLMVLRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)
![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)


![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)